molecular formula C37H60N2O3S B12371155 Biotin-cholesterol

Biotin-cholesterol

Cat. No.: B12371155
M. Wt: 613.0 g/mol
InChI Key: VMAHKODQCCBRNG-VXVZIODVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-cholesterol is a conjugate of biotin (vitamin B7 or vitamin H) and cholesterol. Biotin is a water-soluble B-vitamin that functions as a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids, and in gluconeogenesis . Cholesterol is a sterol found in all animal cell membranes, serving as a key determinant of biomembrane structure, dynamics, and function . The conjugation of biotin with cholesterol combines the biological functionalities of both molecules, making this compound a valuable tool in biochemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-cholesterol can be synthesized by incorporating biotin into the lipid bilayer of liposomes using a reverse evaporation/sonication method . This method involves the preparation of biotin-modified liposomes by incorporating biotin-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) into the lipid bilayer. The process includes the following steps:

  • Dissolving biotin-DSPE and cholesterol in an organic solvent.
  • Evaporating the solvent to form a thin lipid film.
  • Hydrating the lipid film with an aqueous solution.
  • Sonication to form liposomes.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for higher yield and purity. The process may include additional purification steps such as chromatography to ensure the removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Biotin-cholesterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the biotin or cholesterol moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of biotin sulfoxide-cholesterol, while reduction can yield this compound with reduced functional groups.

Scientific Research Applications

Biotin-cholesterol has a wide range of scientific research applications, including:

Mechanism of Action

Biotin-cholesterol exerts its effects through the following mechanisms:

Comparison with Similar Compounds

  • Biotinylated lipids
  • Biotinylated peptides
  • Cholesterol esters
  • Cholesterol sulfate

Biotin-cholesterol stands out due to its dual functionality, enabling a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C37H60N2O3S

Molecular Weight

613.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C37H60N2O3S/c1-23(2)9-8-10-24(3)28-15-16-29-27-14-13-25-21-26(17-19-36(25,4)30(27)18-20-37(28,29)5)42-33(40)12-7-6-11-32-34-31(22-43-32)38-35(41)39-34/h13,23-24,26-32,34H,6-12,14-22H2,1-5H3,(H2,38,39,41)/t24-,26+,27+,28-,29+,30+,31+,32+,34+,36+,37-/m1/s1

InChI Key

VMAHKODQCCBRNG-VXVZIODVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C

Origin of Product

United States

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